(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
Description
(Z)-2-((2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a synthetic benzofuran derivative characterized by a Z-configured 4-fluorobenzylidene substituent at position 2, a ketone group at position 3, and an acetic acid moiety linked via an ether bond at position 6 of the benzofuran core. The fluorine atom on the benzylidene group confers electron-withdrawing properties, influencing electronic distribution and binding interactions.
Properties
IUPAC Name |
2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO5/c18-11-3-1-10(2-4-11)7-15-17(21)13-6-5-12(8-14(13)23-15)22-9-16(19)20/h1-8H,9H2,(H,19,20)/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYYYJPIBAFPQA-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzylidene Group: This step may involve a condensation reaction between a fluorobenzaldehyde and the benzofuran derivative.
Attachment of the Acetic Acid Moiety: This can be done through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the acetic acid moiety.
Reduction: Reduction reactions can occur, especially at the carbonyl group of the benzofuran.
Substitution: The fluorobenzylidene group may participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry
Chemical Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group may enhance binding affinity, while the benzofuran core can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Core Scaffold Variations
The benzofuran backbone is a common feature among analogs, but substituents on the benzylidene group and the position of functional groups significantly modulate activity:
Substituent Effects on Activity
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro substituent (target compound) enhances electrophilicity, favoring interactions with nucleophilic residues in target proteins.
- Steric Considerations : The tert-butyl group () introduces steric bulk, which may hinder binding in narrow enzymatic pockets compared to the compact fluorine atom .
- Acid vs. Ester Moieties : The acetic acid group (target compound) improves solubility and enables ionic interactions, whereas ester derivatives () may require metabolic activation for efficacy .
Mechanistic Insights from Docking Studies
highlights that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) share overlapping protein targets despite minor substituent differences. Molecular docking of the target compound likely reveals interactions with conserved residues in enzymes or receptors, similar to piroxicam analogs targeting HIV integrase (). For example, the acetic acid group may mimic carboxylate-containing inhibitors like raltegravir, forming salt bridges with catalytic residues .
Biological Activity
(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Properties:
- Molecular Weight: 300.30 g/mol
- CAS Number: 152148-70-4
- Solubility: Soluble in organic solvents; limited solubility in water.
Biological Activity Overview
The biological activity of (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid has been evaluated through various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds containing the benzofuran moiety exhibit significant anticancer properties. A study conducted on similar derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (SW620), and lung (A549) cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Les-45 | MCF-7 | 10 | Apoptosis induction |
| Les-247 | A549 | 15 | Cell cycle arrest |
| (Z)-Compound | SW620 | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies have reported effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties have been assessed through assays measuring cytokine production. Results indicate a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound.
Case Studies
-
Study on Breast Cancer Cells :
A recent study investigated the effects of (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with notable morphological changes consistent with apoptosis. -
Antimicrobial Testing :
In a controlled laboratory setting, the compound was tested against clinical isolates of E. coli. The study found that at concentrations above 16 µg/mL, there was a significant reduction in bacterial growth compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
